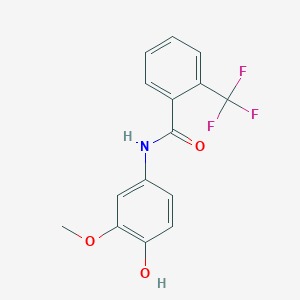![molecular formula C14H17NO B14357016 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile CAS No. 91734-53-1](/img/structure/B14357016.png)
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxobicyclo[641]trideca-5,9-diene-2-carbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the oxo and carbonitrile groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace hydrogen atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile can be compared with other similar compounds, such as:
13-Oxabicyclo[10.1.0]trideca-4,8-diene: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
8-Oxobicyclo[13.2.2]nonadeca-1(17),15,18-triene-7-carbonitrile: This compound has a larger bicyclic structure and different functional groups. The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties.
Properties
CAS No. |
91734-53-1 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
13-oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile |
InChI |
InChI=1S/C14H17NO/c15-10-12-8-3-1-2-6-11-7-4-5-9-13(12)14(11)16/h1-2,4,7,11-13H,3,5-6,8-9H2 |
InChI Key |
GVDUGOZLJSBFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCC=CC(C2=O)CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)


![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)


![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
